molecular formula C13H10ClNO2 B14041606 (NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine

(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine

Cat. No.: B14041606
M. Wt: 247.67 g/mol
InChI Key: XLAAMNHYXQWXPI-DHDCSXOGSA-N
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Description

(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine is an organic compound with the molecular formula C13H10ClNO2 It is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine typically involves the reaction of 4-(4-chlorophenoxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenoxy)phenol
  • 4-(4-chlorophenoxy)benzoic acid
  • 4-(4-chlorophenoxy)benzaldehyde

Uniqueness

(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(NZ)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H10ClNO2/c14-11-3-7-13(8-4-11)17-12-5-1-10(2-6-12)9-15-16/h1-9,16H/b15-9-

InChI Key

XLAAMNHYXQWXPI-DHDCSXOGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\O)OC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C=NO)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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